molecular formula C7H3BrINS B6163914 2-bromo-4-iodo-1,3-benzothiazole CAS No. 2709780-22-1

2-bromo-4-iodo-1,3-benzothiazole

Cat. No.: B6163914
CAS No.: 2709780-22-1
M. Wt: 340
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Description

2-Bromo-4-iodo-1,3-benzothiazole is a high-value, halogenated heterocyclic compound supplied for research and development purposes. Its molecular formula is C7H3BrINS, and it features both bromine and iodine substituents on the privileged benzothiazole scaffold . The benzothiazole core is a foundational structure in medicinal chemistry and materials science, known for its diverse biological activities and presence in fluorescent probes and optoelectronic materials . The presence of two different halogens (bromine and iodine) on the benzothiazole ring makes this compound a particularly versatile and reactive synthetic intermediate . The iodine substituent, being an excellent leaving group, is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of aryl, alkylyl, or other groups at the 4-position. The bromine at the 2-position can be subsequently or selectively functionalized through further nucleophilic substitution or coupling, providing researchers with a powerful, tunable building block for constructing complex molecular architectures . This compound is instrumental in the synthesis of libraries of novel compounds for drug discovery programs targeting a range of diseases, as well as for the development of advanced materials . This product is intended for research applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

2709780-22-1

Molecular Formula

C7H3BrINS

Molecular Weight

340

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-iodo-1,3-benzothiazole typically involves the halogenation of 1,3-benzothiazole. One common method is the sequential halogenation process, where 1,3-benzothiazole is first brominated at the 2-position using bromine or a brominating agent like N-bromosuccinimide (NBS). This intermediate is then iodinated at the 4-position using iodine or an iodinating agent such as iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodo-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Arylated Derivatives:

Mechanism of Action

The mechanism of action of 2-bromo-4-iodo-1,3-benzothiazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzyme activity or interfere with DNA replication, leading to its antibacterial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-Bromo-4-phenyl-1,3-thiazole

  • Structure : Bromine at position 2 and phenyl at position 4 .
  • Synthesis: Prepared via diazotization of 2-amino-4-phenylthiazole with n-butyl nitrite and CuBr in acetonitrile (yield: 53%) .
  • Crystallography : The thiazole ring and phenyl substituent are twisted by 7.45°, with π-π interactions (Cg···Cg distance: 3.815 Å) and S···Br contacts (3.5402 Å) stabilizing the crystal lattice .
  • Comparison : Unlike 2-bromo-4-iodo-1,3-benzothiazole, the absence of iodine and the presence of phenyl may reduce steric bulk and alter electronic interactions.

2-Bromo-4,6-dimethyl-1,3-benzothiazole

  • Structure : Bromine at position 2 and methyl groups at positions 4 and 6 .
  • Comparison : The iodine in this compound may confer greater polarizability and stronger halogen bonding compared to methyl substituents.

2-Bromo-7-chloro-4-fluoro-1,3-benzothiazole

  • Structure : Multiple halogens (Br, Cl, F) at positions 2, 4, and 7 .
  • Properties : Halogen diversity may enhance metabolic stability but increase molecular weight (MW: 266.518 g/mol) .
  • Comparison : The iodine in this compound could lead to distinct pharmacokinetics due to its larger atomic radius and higher atomic mass.

Antimicrobial Activity

  • 2-Amino-1,3-benzothiazoles: Substitution at position 2 (e.g., NH₂ vs. SH) significantly impacts antifungal activity. NH₂ substitution enhances activity against Candida albicans (MIC: 4–8 mg/mL) .
  • 2-Mercapto Derivatives : SH groups are critical for antibacterial activity but less effective against fungi .
  • Implications for this compound : The bromine and iodine may enhance antifungal potency through halogen bonding with target enzymes.

Antitubercular Activity

  • 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-1,3-benzothiazole : Exhibits IC₉₀ = 1.724 µg/mL against Mycobacterium tuberculosis with a selectivity index >11.8 .
  • Comparison : The iodine in this compound may improve target binding via hydrophobic interactions or halogen bonding.

Physicochemical Properties

  • Crystallographic Data : Halogenated benzothiazoles often exhibit planar or slightly twisted geometries. For example, 2-bromo-4-phenyl-1,3-thiazole has a 7.45° twist between rings .
  • Thermodynamic Properties : Halogens increase molecular weight and melting points. For instance, 2-bromo-4-phenyl-1,3-thiazole melts at 327–328 K .

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